molecular formula C19H23N3O2 B2613755 N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251570-64-5

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2613755
CAS No.: 1251570-64-5
M. Wt: 325.412
InChI Key: NLEKTOPRWDATFG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or keto groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4-oxo-3,4-dihydroquinazoline.

    Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide.

Uniqueness

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone or acetamide derivatives.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-14-8-4-6-10-16(14)21-18(23)12-22-13(2)20-17-11-7-5-9-15(17)19(22)24/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKTOPRWDATFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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